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1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine
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Overview
Description
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine typically involves the reaction of indole derivatives with chlorinated alkenes under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of 3-chloroprop-2-en-1-yl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloroprop-2-en-1-yl)-1H-indole-3-carboxaldehyde
- 1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid
- 1-(3-Chloroprop-2-en-1-yl)-1H-indole-5-carboxamide
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that combine an indole core with a chloropropenyl substituent. This composition suggests potential for diverse biological activities, particularly in the realms of oncology and antimicrobial research. The compound's molecular formula is C₁₁H₁₁ClN₂, with a molecular weight of approximately 206.67 g/mol.
Structural Characteristics
The structure of this compound includes:
- An indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- A 3-chloroprop-2-en-1-yl group, which enhances its reactivity and biological potential.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Indole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways. For instance, it has been shown to interact with enzymes and receptors involved in cancer pathways, potentially altering cellular signaling and metabolic processes .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Indole derivatives have been associated with antibacterial effects, which may be attributed to their ability to disrupt bacterial cell functions and biofilm formation .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : Binding affinity studies indicate that the compound may interact with specific proteins associated with cancer progression or microbial resistance.
- Apoptosis Induction : The compound could activate intrinsic apoptotic pathways, potentially mediated by mitochondrial mechanisms rather than caspase-dependent pathways .
Case Studies
Recent studies have highlighted the compound's potential in various applications:
Study 1: Anticancer Evaluation
A study focused on the anticancer effects of structurally similar indole derivatives found that compounds exhibiting similar structural characteristics to this compound showed selective cytotoxicity against leukemia, melanoma, and other cancer cell lines at micro-molar concentrations. The study emphasized the importance of the indole structure in enhancing anticancer activity .
Study 2: Antimicrobial Activity
Another research project evaluated the antimicrobial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting that this compound could have similar effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other indole derivatives is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-aminoindole | Amino group at position 5 | Known for neuroprotective effects |
3-chloropropylamine hydrochloride | Lacks the indole ring | Intermediate in synthesis |
6-methylindole | Methyl substitution on the indole ring | Displays distinct biological activities |
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]indol-7-amine |
InChI |
InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-3-1-4-10(13)11(9)14/h1-6,8H,7,13H2/b6-2+ |
InChI Key |
CFAOSADXYAMFJQ-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)C/C=C/Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CC=CCl |
Origin of Product |
United States |
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